Faropenem sodium hemipentahydrate

Vue d'ensemble

Description

Synthesis Analysis

Faropenem sodium hemipentahydrate is synthesized from azetidinone through a multi-step process involving displacement, condensation, organometallic reactions, induced cyclization, and hydrolysis. The synthetic pathway aims to produce (5R,6S)-6-[1-(R)-hydroethyl]-2-[2-(R)-tetrahydrofuryl]penem-3-carboxylic acid monosodium salt, achieving good yields and showcasing the compound's complexity and the sophistication required for its synthesis (H. Hong, 2001).

Molecular Structure Analysis

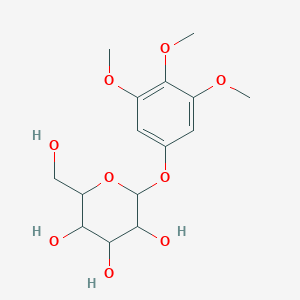

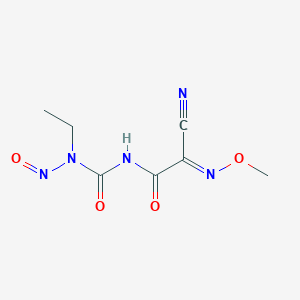

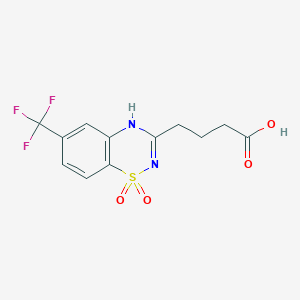

Faropenem's molecular structure includes a penem core with a unique chiral tetrahydrofuran substituent at position C2. This structure contributes to its improved chemical stability and resistance to hydrolysis by beta-lactamases, distinguishing it from other beta-lactam antibiotics. The molecule's configuration plays a critical role in its antibacterial activity and pharmacokinetic properties (Faropenem Medoxomil, 2020).

Chemical Reactions and Properties

Faropenem exhibits remarkable stability against beta-lactamases (BLAs), including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, due to its molecular design. It resists hydrolysis by various BLAs, ensuring its efficacy against resistant bacterial strains. This stability is a defining chemical property that underpins its broad-spectrum antibacterial activity (A. Dalhoff, T. Nasu, & K. Okamoto, 2003).

Physical Properties Analysis

Faropenem sodium hemipentahydrate's physical properties, such as solubility and stability in aqueous solutions, play a crucial role in its formulation and administration. Its solubility in water facilitates the preparation of oral and intravenous formulations, allowing for versatile therapeutic applications. Detailed analysis of its dissolution and stability under various conditions is essential for developing effective pharmaceutical formulations (Wang Li-ju, 2014).

Chemical Properties Analysis

The chemical properties of Faropenem sodium hemipentahydrate, including its reactivity with other substances and degradation pathways, are critical for understanding its pharmacological profile and developing storage guidelines. Its stability against beta-lactamases enhances its therapeutic potential, but its interaction with other pharmaceutical compounds and excipients must be carefully considered to ensure efficacy and safety (S. Min, 2011).

Applications De Recherche Scientifique

Treatment of Enterobacterales Infections

- Scientific Field : Medical Microbiology

- Application Summary : Faropenem is used for the treatment of infections caused by Enterobacterales, a large family of Gram-negative bacteria . This includes urinary tract infections (UTIs) .

- Methods of Application : The study involved a scoping review investigating the impact of faropenem on Enterobacterales infection treatment . The review included in vitro studies, clinical trials, and retrospective medical chart reviews .

- Results : The review found limited evidence describing faropenem to treat infectious disease . Some studies reported UTI persistence or recurrence after faropenem treatment . Preliminary in vitro evidence suggested faropenem resistance might foster cross-resistance to carbapenems .

Counteracting Resistant Pathogens

- Scientific Field : Pharmacology

- Application Summary : Faropenem is an orally administered penem antibiotic with a broad-spectrum activity against many Gram-positive and Gram-negative aerobes, and anaerobes . It is effective in the treatment of uncomplicated cystitis and is a potential solution to combat the emergence of resistance among respiratory tract pathogens .

- Methods of Application : The study presented the pharmacology of Faropenem .

- Results : Faropenem is an alternative to fluoroquinolones or macrolides/ketolides when there is a concern with resistant pathogens .

Safety And Hazards

Orientations Futures

There is limited clinical evidence describing Faropenem for treating infectious diseases . Preclinical and clinical research investment and dedicated community surveillance monitoring is crucial for understanding Faropenem treatment patterns, resistance, and potential cross-resistance to carbapenems .

Propriétés

IUPAC Name |

disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGICMVNWAUWMK-HIXRZVNASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2Na2O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Faropenem sodium hemipentahydrate | |

CAS RN |

158365-51-6 | |

| Record name | Faropenem sodium hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)